

# A Comparative Crystallographic Analysis of 5-Bromo-7-methylbenzofuran Derivatives

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## Compound of Interest

Compound Name: **5-Bromo-7-methylbenzofuran**

Cat. No.: **B171834**

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A detailed examination of the structural parameters of novel **5-Bromo-7-methylbenzofuran** derivatives reveals key insights into the influence of substitutions on their solid-state architecture. This guide provides a comparative analysis of their crystallographic data, offering valuable information for researchers in drug design and materials science.

Benzofuran scaffolds are pivotal in the development of new therapeutic agents and functional materials due to their diverse biological activities. The introduction of a bromine atom at the 5-position and a methyl group at the 7-position of the benzofuran core creates a unique electronic and steric environment. Further substitutions at the 2- and 3-positions allow for the fine-tuning of the molecule's properties. This guide presents a comparative overview of the X-ray crystallographic data for a series of **5-Bromo-7-methylbenzofuran** derivatives, alongside a 5-nitro-substituted analogue to highlight the impact of different electron-withdrawing groups.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for four **5-Bromo-7-methylbenzofuran** derivatives and one 5-nitrobenzofuran derivative, providing a clear comparison of their unit cell dimensions and crystal systems.

Compound Name	Chemical Formula	Cystal System	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volume (Å³)	Reference
5-Bromo-2-methyl-1-(4-methyl-1-phenyl-3-methylsulfonyl-1-yl)-1-benzofuran	C <sub>17</sub> H <sub>15</sub> BrO <sub>2</sub> S	Triclinic	7.637 5(2)	9.517 0(2)	11.24 13(2)	75.51 3(1)	84.84 8(1)	71.62 6(1)	750.7 2(3)	
5-Bromo-2,7-dimethyl-1-(3-methylsulfonyl-1-ylsulfonyl-1-yl)-1-benzofuran	C <sub>17</sub> H <sub>15</sub> BrO <sub>3</sub> S	Triclinic	8.155 4(2)	9.979 0(2)	10.12 60(2)	77.41 0(1)	77.11 4(1)	76.00 9(1)	767.6 8(3)	
5-Bromo-2,7-dimethyl-1-(3-methylsulfonyl-1-ylsulfonyl-1-yl)-1-benzofuran	C <sub>17</sub> H <sub>15</sub> BrO <sub>3</sub> S	Triclinic	8.155 4(2)	9.979 0(2)	10.12 60(2)	77.41 0(1)	77.11 4(1)	76.00 9(1)	767.6 8(3)	

(4-  
methy  
lphen  
ylsulf  
onyl)-  
1-  
benzo  
furan

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5-  
Brom  
o-3-  
ethyls  
ulfinyl  
-2-(4-  
fluoro  
pheny  
l)-7-  
methy  
l-1-  
benzo  
furan

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5-  
nitro-  
3-N-  
(succi  
nimid  
yl)-2-  
benzo  
furan  
acid  
ethyl  
ester

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## Experimental Protocols

The synthesis and crystallization of these derivatives followed established organic chemistry procedures. Below are generalized experimental protocols based on the cited literature.

## General Synthesis of 5-Bromo-7-methylbenzofuran Derivatives

The core **5-Bromo-7-methylbenzofuran** scaffold is typically synthesized through a multi-step reaction sequence starting from commercially available precursors. Substitutions at the 2- and 3-positions are then introduced via various coupling and functionalization reactions. For instance, the sulfinyl and sulfonyl groups at the 3-position can be obtained by oxidation of the corresponding sulfide precursor.

## Crystallization

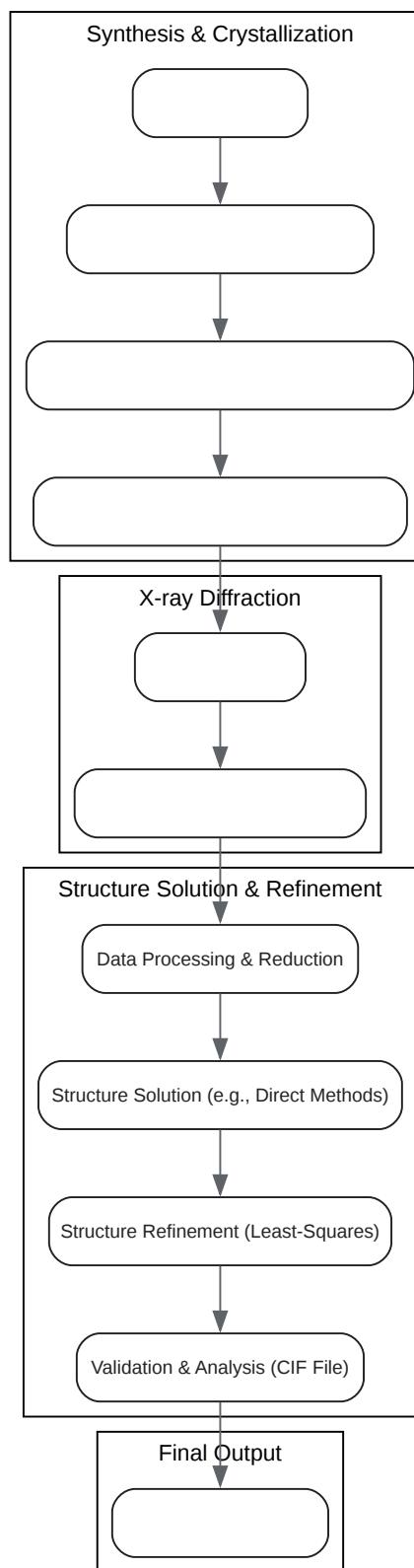
Single crystals suitable for X-ray diffraction were typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent, such as acetone or a mixture of petroleum ether and ethyl acetate.<sup>[1]</sup> The choice of solvent is crucial for obtaining high-quality crystals and can influence the resulting crystal packing.

## X-ray Data Collection and Structure Refinement

Data for the **5-Bromo-7-methylbenzofuran** derivatives were collected on a Bruker SMART APEXII CCD diffractometer using Mo K $\alpha$  radiation. The structures were solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

## Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of the **5-Bromo-7-methylbenzofuran** derivatives.



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Caption: Experimental workflow for X-ray crystallography.

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## References

- 1. [asianpubs.org](http://asianpubs.org) [asianpubs.org]
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